Product packaging for 3-(4-Fluoro-2-methylphenyl)propan-1-ol(Cat. No.:CAS No. 1000509-06-7)

3-(4-Fluoro-2-methylphenyl)propan-1-ol

Cat. No.: B1465843
CAS No.: 1000509-06-7
M. Wt: 168.21 g/mol
InChI Key: RDOCANSAKGJULJ-UHFFFAOYSA-N
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Description

Bond Angles and Distances (DFT Predictions):

Bond/Angle Value
$$ \text{C}{\text{aromatic}}-\text{C}{\text{methyl}} $$ 1.51 Å
$$ \text{C}_{\text{aromatic}}-\text{F} $$ 1.34 Å
$$ \angle \text{C-F-C}_{\text{aromatic}} $$ 118°
$$ \angle \text{C}{\text{methyl}}-\text{C}{\text{aromatic}}-\text{C}_{\text{propanol}} $$ 121°

The methyl group induces a 3.5° twist in the aromatic ring, while the fluorine atom adopts a para orientation to maintain electronic stability.

Spectroscopic Profiling (NMR, FT-IR, MS)

Nuclear Magnetic Resonance (NMR)

  • $$ ^1\text{H} $$ NMR (400 MHz, CDCl$$ _3 $$):

    • Aromatic protons: $$ \delta $$ 6.82–7.15 ppm (multiplet, 3H, Ar-H).
    • Methyl group: $$ \delta $$ 2.24 ppm (singlet, 3H, Ar-CH$$ _3 $$).
    • Propanol chain: $$ \delta $$ 1.62 ppm (quintet, 2H, -CH$$ _2 $$-), $$ \delta $$ 3.58 ppm (triplet, 2H, -CH$$ _2 $$-OH), and $$ \delta $$ 1.50 ppm (broad singlet, 1H, -OH).
  • $$ ^{13}\text{C} $$ NMR (100 MHz, CDCl$$ _3 $$):

    • Aromatic carbons: $$ \delta $$ 162.1 (C-F), 134.5–128.3 (Ar-C).
    • Aliphatic carbons: $$ \delta $$ 67.8 (-CH$$ _2 $$-OH), 35.4 (-CH$$ _2 $$-), 21.1 (Ar-CH$$ _3 $$).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key absorption bands include:

  • $$ \nu_{\text{O-H}} $$: 3320 cm$$ ^{-1} $$ (broad, alcohol -OH stretch).
  • $$ \nu_{\text{C-F}} $$: 1235 cm$$ ^{-1} $$ (aromatic C-F bending).
  • $$ \nu_{\text{C-O}} $$: 1050 cm$$ ^{-1} $$ (C-O stretch of primary alcohol).

Mass Spectrometry (MS)

The molecular ion peak appears at $$ m/z $$ 168.21 ($$\text{C}{10}\text{H}{13}\text{FO}^+$$). Fragmentation pathways include:

  • Loss of H$$ _2$$O ($$ m/z $$ 150.18).
  • Cleavage of the propanol chain ($$ m/z $$ 109.05, $$\text{C}7\text{H}6\text{F}^+$$).

Computational Chemistry Predictions (DFT, Molecular Dynamics)

Density Functional Theory (DFT)

Geometry optimization using the B3LYP/6-311++G(d,p) basis set reveals a HOMO-LUMO gap of 5.2 eV, indicating moderate reactivity. The electrostatic potential map shows electron density accumulation near the fluorine atom (-0.32 e) and hydroxyl group (-0.28 e), while the methyl group exhibits a neutral charge (+0.05 e).

Molecular Dynamics (MD) Simulations

Solvation studies in water predict a diffusion coefficient of $$ 1.2 \times 10^{-9} \, \text{m}^2/\text{s} $$, consistent with hydrophobic interactions dominating due to the aromatic ring. Conformational analysis identifies three stable rotamers of the propanol chain, with energy barriers ≤ 2.1 kcal/mol.

Key Computational Parameters:

Property Value
HOMO Energy -6.8 eV
LUMO Energy -1.6 eV
Dipole Moment 2.4 Debye
Solvation Energy (H$$ _2$$O) -15.3 kcal/mol

These insights guide synthetic modifications to enhance solubility or reactivity for potential applications in organic synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13FO B1465843 3-(4-Fluoro-2-methylphenyl)propan-1-ol CAS No. 1000509-06-7

Properties

IUPAC Name

3-(4-fluoro-2-methylphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO/c1-8-7-10(11)5-4-9(8)3-2-6-12/h4-5,7,12H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOCANSAKGJULJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Grignard Reaction Route

A common approach involves preparing a Grignard reagent from 4-fluoro-2-methylphenyl halide, which is then reacted with an aldehyde or epoxide to yield the propanol derivative.

  • Step 1: Formation of 4-fluoro-2-methylphenylmagnesium bromide or chloride by reacting the corresponding aryl halide with magnesium in anhydrous ether.
  • Step 2: Reaction of the Grignard reagent with propanal or an epoxide such as ethylene oxide to form the secondary alcohol after aqueous workup.

This method benefits from straightforward reaction conditions and good yields, but requires careful handling of moisture-sensitive reagents.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are widely used to construct carbon-carbon bonds in complex molecules.

  • Suzuki Coupling: Reaction of aryl triflates or bromides with boronate esters or boronic acids bearing the propanol side chain.
  • Catalysts: Tetrakis(triphenylphosphine)palladium (Pd(PPh3)4), Pd2(dba)3, or palladium acetate.
  • Bases: Sodium bicarbonate, potassium carbonate, or cesium carbonate.
  • Solvents: Mixtures such as dioxane/water or N-methylpyrrolidinone (NMP).
  • Conditions: Elevated temperatures (often 80–110°C), sometimes with microwave irradiation.

This method allows for high selectivity and functional group tolerance, enabling the synthesis of 3-(4-fluoro-2-methylphenyl)propan-1-ol or its protected intermediates.

Friedel-Crafts Acylation Followed by Reduction

This classical method involves:

  • Step 1: Friedel-Crafts acylation of 4-fluoro-2-methylbenzene with propanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3) to yield 3-(4-fluoro-2-methylphenyl)propan-1-one.
  • Step 2: Reduction of the ketone to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation over palladium on carbon.

This route is efficient and scalable but requires careful control to avoid over-reduction or side reactions.

Detailed Research Findings and Reaction Conditions

Method Key Reagents & Catalysts Solvent(s) Temperature Notes
Grignard Reaction 4-Fluoro-2-methylphenyl halide, Mg, propanal/epoxide Anhydrous ether 0–25°C Sensitive to moisture; requires inert atmosphere
Suzuki Coupling Aryl triflate/bromide, boronate ester, Pd catalyst Dioxane/water, NMP 80–110°C Bases: NaHCO3, K2CO3, Cs2CO3; microwave irradiation optional
Friedel-Crafts Acylation 4-Fluoro-2-methylbenzene, propanoyl chloride, AlCl3 Dichloromethane or similar 0–25°C (acylation) Followed by NaBH4 or Pd/C hydrogenation for ketone reduction
Reduction of Ketone NaBH4 or Pd/C hydrogenation Methanol, ethanol 0–50°C Selective reduction to secondary alcohol

Synthetic Sequence Example from Patent Literature

According to patent WO2013134298A1, palladium-catalyzed coupling reactions are effectively employed for similar fluorinated intermediates:

  • Aryl triflates or bromides (e.g., 4-fluoro-2-methylphenyl derivatives) react with boronate esters in the presence of Pd(PPh3)4 and bases like sodium bicarbonate in dioxane/water mixtures at elevated temperatures to form carbon-carbon bonds.
  • Protecting groups such as tert-butoxycarbonyl (BOC) may be used on amines or alcohols to improve reaction yields and selectivity.
  • Microwave irradiation and bases like diisopropylethylamine can enhance reaction rates.
  • Post-coupling, protecting groups can be removed under mild acidic or hydrogenation conditions to yield the free alcohol.

Additional Notes on Intermediate Preparation

The precursor 4-fluoro-2-methylbenzaldehyde is often prepared or procured for use in these syntheses. Its conversion to 4-fluoro-2-methylbenzaldoxime and then to 4-fluoro-2-methylbenzonitrile has been optimized in commercial processes to avoid hazardous reagents and improve scalability (patent WO2016024224A1). These intermediates can be further transformed to the target propanol compound via reduction or coupling steps.

Summary Table of Preparation Routes

Route Advantages Disadvantages Typical Yield Range Scale Suitability
Grignard Reaction Direct, good yields Moisture sensitive, requires inert atmosphere 70–85% Laboratory to pilot scale
Palladium-Catalyzed Coupling High selectivity, functional group tolerance Expensive catalysts, requires optimization 65–90% Laboratory to industrial
Friedel-Crafts + Reduction Straightforward, scalable Possible side reactions, harsh reagents 60–80% Industrial scale

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-2-methylphenyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

3-(4-Fluoro-2-methylphenyl)propan-1-ol is utilized in the synthesis of various pharmaceutical agents. Its structure allows for modifications that lead to compounds with enhanced biological activity. For instance, it serves as a precursor in the synthesis of β-blockers and other therapeutic agents targeting cardiovascular diseases.

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential as a chiral building block. The presence of the fluorine atom enhances lipophilicity, which can improve the pharmacokinetic properties of drugs derived from it. Research indicates that derivatives of this compound exhibit significant activity against certain types of cancer cells, making it a candidate for further studies in oncology .

Material Science

The compound's unique properties make it valuable in material science, particularly in the development of advanced polymers and coatings. Its ability to form hydrogen bonds can be exploited to enhance the mechanical properties and thermal stability of polymeric materials.

Data Tables

PropertyValue
Boiling PointNot available
SolubilitySoluble in organic solvents
StabilityStable under standard conditions
ToxicityLow toxicity reported

Case Study 1: Synthesis of Fluorinated Compounds

A study demonstrated the use of this compound as a key intermediate in synthesizing fluorinated compounds with antibacterial properties. The synthesized compounds showed promising results against resistant strains of bacteria, indicating potential for development into new antibiotics .

Case Study 2: Drug Delivery Systems

Research involving drug delivery systems highlighted the role of this compound in enhancing the solubility and bioavailability of poorly soluble drugs. By incorporating this compound into lipid-based formulations, researchers achieved improved therapeutic efficacy in preclinical models .

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-2-methylphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain targets. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Research Implications

  • Pharmaceutical Potential: The propanol moiety facilitates hydrogen bonding, critical for enzyme inhibition (e.g., KLK7 ) or cytotoxicity (e.g., thieno-pyrimidin derivatives ).
  • Substituent Effects : Electron-withdrawing groups (e.g., fluorine) may enhance stability and metabolic resistance, whereas methoxy groups improve solubility .
  • Synthetic Strategies: Alkylation and nucleophilic substitution are reliable methods for propanol derivatives, with yields influenced by steric and electronic factors .

Biological Activity

3-(4-Fluoro-2-methylphenyl)propan-1-ol is a compound of interest due to its potential therapeutic applications and biological activities. The presence of the fluorine atom in its structure may influence its pharmacological properties, making it a subject of various studies in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is C10H13FC_{10}H_{13}F, and its structure can be represented as follows:

Structure C10H13F\text{Structure }\text{C}_{10}\text{H}_{13}\text{F}

This compound features a propanol group attached to a phenyl ring that is substituted with a fluorine atom and a methyl group, which can affect its lipophilicity and interaction with biological targets.

Antimicrobial Activity

Several studies have investigated the antimicrobial potential of fluorinated compounds. For instance, the incorporation of fluorine into organic molecules often enhances their antibacterial activity. Research indicates that fluorinated phenols exhibit increased potency against various bacterial strains due to enhanced membrane permeability and interaction with microbial enzymes .

Enzyme Inhibition

Fluorinated compounds have been shown to act as inhibitors for various enzymes. A study highlighted that compounds similar to this compound could inhibit dihydrofolate reductase (DHFR), an important enzyme in the folate synthesis pathway. This inhibition can lead to potential applications in cancer therapy, as DHFR is a target for several anticancer drugs .

Case Studies

  • Antidepressant Activity : A related compound demonstrated significant inhibition of serotonin uptake, suggesting potential antidepressant properties. The introduction of the trifluoromethyl group in similar structures has been correlated with enhanced activity in serotonin transporter inhibition .
  • Anti-inflammatory Effects : Another study focused on the anti-inflammatory properties of fluorinated alcohols, indicating that such compounds could reduce inflammation markers in vitro. The mechanism was attributed to the modulation of cytokine production .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies on similar compounds suggest that fluorination can improve metabolic stability and bioavailability, which are essential factors for drug development.

Comparative Biological Activity

Compound NameStructureBiological ActivityReference
This compoundStructureAntimicrobial, Enzyme Inhibition
Fluorinated PhenolsStructureAntimicrobial
Trifluoromethylated CompoundsStructureAntidepressant Activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-Fluoro-2-methylphenyl)propan-1-ol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via reductive amination of 4-fluoro-2-methylbenzaldehyde with propanolamine under hydrogenation conditions using catalysts like palladium on carbon. Alternatively, nucleophilic substitution of a halogenated precursor (e.g., 3-(4-fluoro-2-methylphenyl)propyl halide) with a hydroxyl group under basic conditions (e.g., KOH in ethanol) is viable. Optimizing temperature (60–80°C) and solvent polarity improves yields. For chiral variants, asymmetric catalysis or resolution techniques are required .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment (>98%) and NMR (¹H/¹³C) for structural confirmation. Key NMR signals include a triplet for the hydroxyl-bearing CH₂ (~3.5 ppm), aromatic protons (6.8–7.2 ppm), and fluorine coupling patterns. Mass spectrometry (ESI-MS) should confirm the molecular ion peak at m/z 182.1 [M+H]⁺ .

Q. What are the primary biological targets or pathways influenced by this compound?

  • Methodological Answer : Preliminary studies on structurally similar compounds (e.g., 3-{[(4-Fluoro-3-methylphenyl)methyl]amino}propan-1-ol) suggest interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors) or enzymes like monoamine oxidases. Perform competitive binding assays using radiolabeled ligands or enzyme inhibition studies (IC₅₀ determination) to identify specific targets. Fluorine substituents enhance binding affinity due to electronegativity and hydrophobic effects .

Advanced Research Questions

Q. How do substituent variations (e.g., chloro vs. fluoro) on the phenyl ring affect the compound’s reactivity and bioactivity?

  • Methodological Answer : Compare this compound with analogs like 3-(4-Chlorophenyl)propan-1-ol (). Chlorine increases steric hindrance and electron-withdrawing effects, potentially reducing nucleophilic substitution rates but enhancing metabolic stability. Fluorine’s smaller size improves membrane permeability, as seen in bioavailability studies. Use DFT calculations to model electronic effects and in vitro assays (e.g., Caco-2 permeability) for empirical validation .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from enantiomeric impurities or assay conditions (e.g., pH, co-solvents). For example, (S)-enantiomers of similar fluoro-propanols show 10-fold higher receptor affinity than (R)-forms (). Address this by chiral HPLC separation and testing enantiopure samples. Standardize assay buffers (e.g., PBS at pH 7.4) and validate results across multiple cell lines .

Q. How can in silico modeling optimize the compound’s pharmacokinetic profile?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to predict binding modes to target proteins (e.g., cytochrome P450 enzymes for metabolism analysis). ADMET predictors (e.g., SwissADME) can forecast bioavailability, BBB penetration, and toxicity. For instance, the methyl group on the phenyl ring may reduce metabolic oxidation, extending half-life. Validate predictions with in vivo pharmacokinetic studies in rodent models .

Q. What experimental designs are optimal for studying the compound’s stability under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Monitor degradation via LC-MS over 24–72 hours. Identify major degradation products (e.g., oxidized aldehydes or carboxylic acids) and correlate with storage conditions. Stabilizers like cyclodextrins or liposomal encapsulation can mitigate hydrolysis .

Comparative Analysis Table

ParameterThis compound3-(4-Chlorophenyl)propan-1-ol ()(S)-3-Amino-3-(4-fluorophenyl)propan-1-ol ()
Molecular Weight 182.21 g/mol170.63 g/mol169.20 g/mol
Key Functional Groups Fluoro, methyl, hydroxylChloro, hydroxylFluoro, amino, hydroxyl
Bioactivity Neurotransmitter modulation (predicted)Enzyme inhibition (e.g., RPE65)Receptor binding (serotonin/dopamine)
Metabolic Stability Moderate (CYP2D6 substrate)High (resists oxidation)Low (prone to deamination)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-Fluoro-2-methylphenyl)propan-1-ol
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3-(4-Fluoro-2-methylphenyl)propan-1-ol

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